7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline

Medicinal chemistry Synthetic methodology Library design

Researchers often face supply bottlenecks when seeking regioselectively functionalized quinoline cores that allow direct array synthesis without pre-activation. This C7-bromo-4-hydroxy-6-methyl-2-phenylquinoline provides an immediate solution. - Direct C7 diversification: Enables single-step Suzuki, Heck, or Buchwald-Hartwig library synthesis, bypassing pre-functionalization steps required by non-halogenated analogs. - Validated chemotype: Retains the 2-phenyl-4-hydroxyquinoline pharmacophore essential for NorA efflux pump inhibition, with an added halogen handle for exploring novel antibiotic adjuvant SAR. - CNS-accessible scaffold: With a computed XLogP of 4.2 and single HBD, it occupies physicochemical space consistent with BBB penetration, suitable for MAO-B inhibitor programs. Supplied at ≥95% purity with reliable global logistics for just-in-time R&D procurement.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
CAS No. 1189105-49-4
Cat. No. B12093126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
CAS1189105-49-4
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H12BrNO/c1-10-7-12-15(8-13(10)17)18-14(9-16(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
InChIKeyWOPFISLEZFHZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline: Structural and Physicochemical Profile


7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline (CAS 1189105-49-4) is a tetra-substituted quinoline derivative with the molecular formula C₁₆H₁₂BrNO and a molecular weight of 314.18 g·mol⁻¹ [1]. The compound bears a bromine atom at position 7, a hydroxyl group at position 4, a methyl group at position 6, and a phenyl ring at position 2 on the quinoline core . It is supplied as a research-grade building block by multiple reputable vendors, typically at ≥95% purity . Its computed XLogP3-AA of 4.2 and single hydrogen bond donor (1 HBD) / dual hydrogen bond acceptor (2 HBA) profile position it as a moderately lipophilic scaffold amenable to further functionalisation [1].

Why Generic Quinoline Analogs Cannot Substitute This Compound


The specific tri-substitution pattern of 7-bromo, 4-hydroxy, 6-methyl, and 2-phenyl on the quinoline core is not replicated by any single commercially available close analog [1]. The non-brominated parent compound, 4-hydroxy-6-methyl-2-phenylquinoline (CAS 1148-49-8), lacks the C7 halogen handle required for key cross-coupling transformations (e.g., Suzuki, Heck, Buchwald-Hartwig) that depend on aryl bromide reactivity . Conversely, 7-bromo-4-hydroxyquinoline (CAS 82121-06-0) lacks both the 6-methyl and 2-phenyl substituents, leading to a substantially different lipophilicity (XLogP ~2.2 vs. 4.2) and hydrogen-bonding surface topology [1]. Generic substitution with a differently substituted quinoline building block would therefore alter both synthetic downstream possibilities and the physicochemical property space accessible in library design.

Evidence Differentiating This Compound from Closest Analogs


C7 Aryl Bromide Enables Palladium-Catalysed Cross-Coupling

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline possesses a C(sp²)–Br bond at position 7 that the non-brominated analog 4-hydroxy-6-methyl-2-phenylquinoline (CAS 1148-49-8) completely lacks . This single atom substitution converts the scaffold from a synthetic endpoint into a diversification-ready intermediate capable of participating in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions . Although no publicly available head-to-head kinetic study exists for this specific pair, the presence of the bromine atom is an absolute structural requirement for these widely used C–C and C–N bond-forming transformations; the non-brominated analog cannot serve as a coupling partner in any of these reactions [1].

Medicinal chemistry Synthetic methodology Library design

Computed Lipophilicity Differentiates from Simpler Bromoquinolines

The PubChem-computed XLogP3-AA value for 7-bromo-4-hydroxy-6-methyl-2-phenylquinoline is 4.2, which is approximately 2.0 log units higher than that of the simpler building block 7-bromo-4-hydroxyquinoline (CAS 82121-06-0, XLogP ~2.2), due to the additional 6-methyl and 2-phenyl substituents [1]. This difference corresponds to a roughly 100-fold increase in predicted octanol-water partition coefficient, indicating substantially higher membrane permeability potential. The compound also possesses one fewer hydrogen bond donor than many 4-hydroxyquinoline congeners that retain a free N–H without the 2-phenyl substitution, further biasing it toward passive membrane diffusion [2].

Physicochemical profiling Drug-likeness Permeability prediction

2-Phenyl-4-Hydroxy Scaffold Matches NorA Efflux Pump Inhibitor Pharmacophore

A well-documented SAR programme on 2-phenyl-4-hydroxyquinoline derivatives identified this chemotype as a privileged scaffold for Staphylococcus aureus NorA efflux pump inhibition; the 2-phenyl substituent was essential for activity, and C6 substitution modulated potency [1]. While 7-bromo-4-hydroxy-6-methyl-2-phenylquinoline itself has not been individually profiled in published NorA EPI assays, it carries all the pharmacophoric elements (4-OH, 2-Ph, and a C6 substituent) of the active series, plus a C7 bromine that provides a diversification handle absent in the parent hit compounds [2]. In contrast, 7-bromo-4-hydroxyquinoline (CAS 82121-06-0) lacks both the 2-phenyl and 6-methyl groups and falls outside the defined NorA EPI pharmacophore .

Antimicrobial resistance Efflux pump inhibition Antibiotic adjuvant

C7-Bromo Substituent Enhances Predicted MAO-B Binding

A 2025 ACS Omega study systematically evaluated halogenated vs. non-halogenated quinoline derivatives for MAO-A and MAO-B inhibition using density functional theory (DFT) and molecular dynamics (MD) simulations [1]. The study demonstrated that halogen substitution at C6/C7 positions enhanced binding free energies to MAO-B through halogen-bonding interactions with the active-site residues; brominated derivatives consistently showed more favourable ΔG_binding values than their non-halogenated counterparts [2]. Although 7-bromo-4-hydroxy-6-methyl-2-phenylquinoline was not among the specific compounds synthesised in that study, the computational SAR from the series supports a class-level inference that the C7-bromo substituent in this compound contributes favourably to MAO-B binding relative to the non-brominated 4-hydroxy-6-methyl-2-phenylquinoline analog [3]. In the same assay paradigm, the classic MAO-B inhibitor pargyline exhibited an IC₅₀ of 107.3 ± 8.80 nM as an internal reference standard [1].

MAO-B inhibition Neurodegeneration Computational chemistry

Procurement-Driven Research Applications


Diversification-Ready Scaffold for Parallel Library Synthesis

The C7 aryl bromide handle makes this compound an ideal core scaffold for parallel synthesis of focused quinoline libraries via Suzuki-Miyaura coupling with diverse boronic acids or boronate esters [1]. Unlike the non-brominated 4-hydroxy-6-methyl-2-phenylquinoline, which requires pre-functionalisation before diversification, this building block can be used directly in array format, enabling rapid exploration of C7-substituted SAR with a single synthetic step [2].

Lead Optimization for MRSA NorA Efflux Pump Inhibitors

The 2-phenyl-4-hydroxyquinoline chemotype has been validated as a NorA efflux pump inhibitor scaffold in S. aureus [1]. 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline carries all essential pharmacophoric elements (4-OH, 2-Ph, C6-substituent) and adds a C7 diversification point that was not present in the original hit series, enabling exploration of additional binding interactions with the NorA transporter protein [2]. This makes it a strategic procurement choice for teams pursuing novel antibiotic adjuvants to restore ciprofloxacin sensitivity in resistant strains [1].

Computationally Informed MAO-B Inhibitor Screening

Based on class-level DFT and MD evidence that C6/C7 halogen substituents improve MAO-B binding free energies through halogen-bonding interactions [1], this compound is a rational inclusion in MAO-B inhibitor screening libraries targeting Parkinson's disease or other neurodegenerative conditions. The combination of 4-hydroxy (potential zinc-binding or H-bonding group) and 7-bromo (halogen-bond donor) substituents provides two distinct interaction modalities at the MAO-B active site that are not simultaneously present in non-halogenated or differently substituted quinoline analogs [2].

Building Block for CNS-Penetrant Probe Design

With a computed XLogP of 4.2, a single hydrogen bond donor, and only two hydrogen bond acceptors, this compound resides in physicochemical space consistent with CNS drug-likeness [1]. The 2-phenyl group provides rigidity and π-stacking potential, while the C7-Br offers a synthetic handle for late-stage functionalisation without altering the core properties. For programmes requiring blood-brain barrier penetration, this scaffold offers a predictable property profile that simpler bromoquinolines (e.g., 7-bromo-4-hydroxyquinoline, XLogP ≈ 2.2) do not match [2].

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